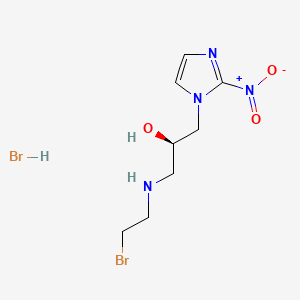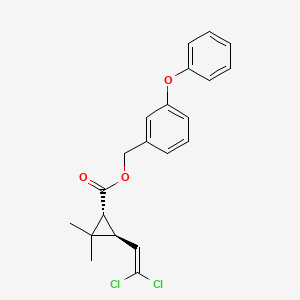
Resorantel
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex chemical compounds often involves intricate procedures that require precise conditions and reagents. For compounds related to Resorantel, researchers have explored various synthetic routes to achieve high yield and purity. For instance, controlled addition of specific fragments to dinuclear group 6 metallaboranes has been reported as a method to synthesize new clusters, demonstrating the intricate nature of chemical synthesis in this domain (Aldridge et al., 1998).
Molecular Structure Analysis
The molecular structure of a compound is pivotal in determining its chemical behavior and interaction with other substances. Techniques such as crystallography, spectroscopy, and electron diffraction have been employed to elucidate the structures of complex molecules. For example, the structure of gallaborane was determined using vibrational, electron diffraction, and ab initio studies, highlighting the importance of advanced analytical methods in molecular structure analysis (Downs et al., 2001).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound like this compound involves studying its reactivity, stability, and interactions with other chemicals. Research in this area can uncover new reactions and pathways, contributing to the development of novel synthetic methods and materials. The catalytic dehydrocoupling and dehydrogenation of amine-boranes, leading to the formation of polyaminoboranes, is an example of the type of chemical reactions studied in this context (Staubitz et al., 2010).
Applications De Recherche Scientifique
Analyse chimique
Le resorantel est un composé synthétique de formule moléculaire C13H10BrNO3 . Il a une masse moléculaire de 308,13 g/mol . C'est un composé hautement lipophyle et hydrophobe, insoluble dans l'eau. Il peut être analysé par la méthode de CLHP en phase inverse (RP) avec des conditions simples .
Synthèse et caractérisation
Le this compound est synthétisé à partir du closantel en deux étapes impliquant une chloration et une réduction. Le produit final est purifié par cristallisation. Le composé est caractérisé par diverses techniques telles que la résonance magnétique nucléaire (RMN), la spectrométrie de masse et la spectroscopie infrarouge.
Méthodes analytiques
Parasitologie
Le this compound est un agent anthelminthique . Il s'est avéré très efficace contre Houttuynia struthionis (un ténia, parasite de l'intestin grêle) chez les autruches . Le this compound a également montré une efficacité anthelminthique contre Thysaniezia giardi et Avitellina spp. (tous deux des ténias) lors de tests sur des moutons .
Recherche sur le cancer
Le this compound a attiré l'attention ces dernières années en raison de sa capacité à inhiber les complexes mitochondriaux. Cette propriété en fait un candidat potentiel pour la recherche sur le cancer, car il pourrait être utilisé pour étudier le rôle des complexes respiratoires mitochondriaux dans divers processus cellulaires.
Safety and Hazards
Mécanisme D'action
Target of Action
Resorantel, also known as HOE 296V, is an anthelmintic agent . It primarily targets parasites such as Houttuynia struthionis, a tapeworm found in the small intestine of ostriches . It also shows efficacy against other tapeworms like Thysaniezia giardi and Avitellina spp. when tested in sheep .
Mode of Action
It belongs to the class of salicylanilides, which are known to uncouple oxidative phosphorylation in cell mitochondria . This process disrupts the production of ATP, the cellular “fuel”, impairing the parasites’ motility and possibly other processes . Additionally, this compound binds to the ryanodine receptor, elevating cytoplasmic Ca2+ concentration, resulting in biological toxicity .
Biochemical Pathways
Given its mode of action, it likely impacts pathways related to energy production and calcium signaling .
Pharmacokinetics
It is known that salicylanilides, the class of compounds to which this compound belongs, have unique pharmacokinetic behavior that plays an important role in their efficacy and safety .
Result of Action
The primary result of this compound’s action is the effective elimination of certain parasitic infections. By disrupting energy production and impairing motility, this compound causes the death of the targeted parasites .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known that this compound is used in the research of paramphistomiasis in cattle and sheep , suggesting that its efficacy may vary
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2,6-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-8-4-6-9(7-5-8)15-13(18)12-10(16)2-1-3-11(12)17/h1-7,16-17H,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYNKGRWCDKNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)NC2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174879 | |
| Record name | Resorantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20788-07-2 | |
| Record name | Resorantel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20788-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resorantel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020788072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resorantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Resorantel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RESORANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8V5Q9A78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3,6-Bis[2-(dimethylamino)ethoxy]-9h-xanthen-9-one dihydrochloride](/img/structure/B1216747.png)




